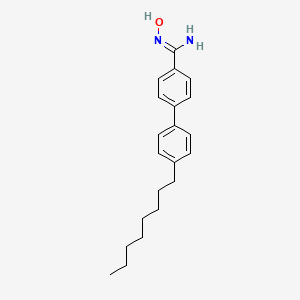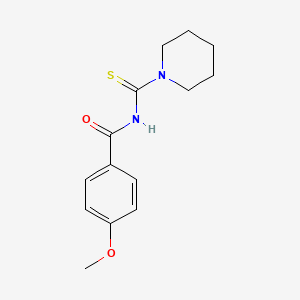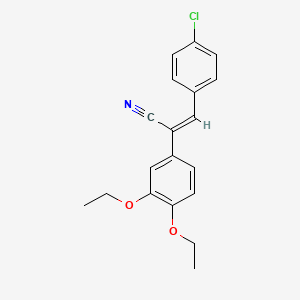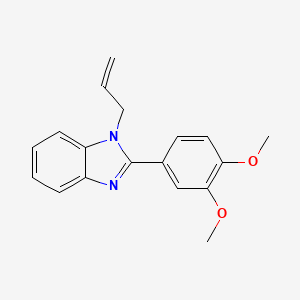
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MTU and is a member of the thiourea family. MTU has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of MTU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MTU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. MTU has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and cancer progression.
Biochemical and physiological effects:
MTU has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of inflammation. MTU has also been shown to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTU has several advantages for laboratory experiments, including its high yield and ease of synthesis. However, MTU has limitations, including its poor solubility in water and its potential toxicity. Researchers must use caution when working with MTU and follow appropriate safety protocols.
Direcciones Futuras
There are several future directions for the study of MTU. Further research is needed to fully understand the mechanism of action of MTU and its potential therapeutic applications. Additionally, studies are needed to optimize the synthesis of MTU and improve its solubility and toxicity profile. Finally, the potential use of MTU as a diagnostic tool or in combination with other therapies should be explored.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)thiourea is a compound with potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. MTU has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. Further research is needed to fully understand the potential of MTU as a therapeutic agent and to optimize its synthesis and safety profile.
Métodos De Síntesis
MTU can be synthesized using various methods, including the reaction of 2-chloromethylthiophene and 3-methoxyaniline in the presence of a base, or the reaction of 2-chloromethylthiophene and 3-methoxyaniline in the presence of a palladium catalyst. The yield of MTU varies depending on the method used, with the highest yield reported to be 79%.
Aplicaciones Científicas De Investigación
MTU has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that MTU can inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. MTU has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, MTU has been studied for its anti-viral properties, inhibiting the replication of HIV-1.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-16-11-5-2-4-10(8-11)15-13(17)14-9-12-6-3-7-18-12/h2-8H,9H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRRZHTVQFSZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)

![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)

![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)